3-Oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylic acid
Description
Properties
IUPAC Name |
6-oxo-3-phenyl-1H-pyridazine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-10-8(11(15)16)6-9(12-13-10)7-4-2-1-3-5-7/h1-6H,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPFONMCUWVZRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501207987 | |
| Record name | 2,3-Dihydro-3-oxo-6-phenyl-4-pyridazinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501207987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87769-67-3 | |
| Record name | 2,3-Dihydro-3-oxo-6-phenyl-4-pyridazinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87769-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-3-oxo-6-phenyl-4-pyridazinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501207987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylic acid typically involves the condensation of substituted benzil and cyanoacetyl hydrazide. This reaction is catalyzed by a nano catalyst, such as Ce0.94Ca0.05Sr0.01O1.94 (CCSO), and is carried out at 110°C for 24 minutes . Another method involves the molecular docking and synthesis of 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide/carboxylic acid derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylic acid undergoes various chemical reactions, including:
Condensation Reactions: It reacts with ethyl cyanoacetate to form ethyl 6-(4-nitrophenyl)-2-oxo-2,6-dihydropyrido[3,2-c]cinnoline-3-carboxylate.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include ethyl cyanoacetate and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
Scientific Research Applications
3-Oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the design and synthesis of xanthine oxidase inhibitors, which have potential therapeutic applications.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, hydrazide derivatives of the compound bind to the active site of xanthine oxidase through a novel interaction mode . This binding inhibits the enzyme’s activity, leading to potential therapeutic effects.
Comparison with Similar Compounds
Research Findings and Implications
- XO Inhibition: Carboxylic acid derivatives are inactive in XO inhibition, while carbohydrazides (e.g., 22c) achieve IC₅₀ values ~1 µM, surpassing allopurinol (6.43 µM) but lagging behind febuxostat (0.018 µM) .
- Synthetic Accessibility: The ethyl ester derivative () is synthesized via hydrazinolysis, highlighting the ease of modifying the position 4 functional group .
- SAR Trends: Electron-withdrawing groups (e.g., cyano, nitro) at position 6 enhance XO inhibition, while bulky substituents (e.g., isobutoxy) improve steric complementarity .
Biological Activity
3-Oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylic acid (CAS Number: 87769-67-3) is a heterocyclic compound with significant potential in medicinal chemistry. Its structure comprises a pyridazine ring, which is known for various biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and research findings.
- Molecular Formula : C₁₁H₈N₂O₃
- Molecular Weight : 216.19 g/mol
- IUPAC Name : 6-Oxo-3-phenyl-1H-pyridazine-5-carboxylic acid
Antioxidant Activity
Research indicates that derivatives of this compound exhibit potent antioxidant properties. A study demonstrated that these compounds can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .
Inhibition of Xanthine Oxidase
A significant area of research has focused on the compound's ability to inhibit xanthine oxidase (XO), an enzyme involved in purine metabolism linked to conditions like gout and cardiovascular diseases. In vitro studies have shown that certain derivatives of this compound can inhibit XO with potency levels in the micromolar range, suggesting potential therapeutic applications for managing hyperuricemia .
Anticancer Properties
The compound has also been investigated for its anticancer properties. It has been found to modulate the aryl hydrocarbon receptor (AHR), which plays a crucial role in cancer progression and immune response regulation. Inhibition of AHR by this compound may lead to reduced tumor growth and enhanced immune response against cancer cells .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Xanthine Oxidase Inhibition : The compound binds to the active site of XO, disrupting its function and leading to decreased production of uric acid.
- AHR Modulation : By inhibiting AHR activity, the compound can influence gene expression related to cell proliferation and immune responses.
Study on Xanthine Oxidase Inhibition
In a detailed study published in PubMed, researchers synthesized a series of derivatives from this compound and evaluated their inhibitory effects on XO. The most promising derivative exhibited an IC50 value comparable to standard inhibitors like febuxostat and allopurinol .
Anticancer Activity Assessment
Another study explored the anticancer potential of the compound by assessing its effects on various cancer cell lines. The results indicated that the compound could significantly inhibit cell proliferation in HeLa and HCT116 cell lines, showcasing its potential as a chemotherapeutic agent .
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for 3-Oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylic acid, and how do reaction conditions impact yield?
Methodological Answer: The synthesis typically involves multi-step routes, such as:
- Condensation and Cyclization : Reacting phenyl-substituted aldehydes with aminopyridazine derivatives under acidic or basic conditions. Catalysts like palladium or copper may enhance cyclization efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, toluene) improve solubility of intermediates, while reflux conditions (~110–130°C) promote ring closure .
- Functional Group Modifications : Post-cyclization carboxylation via hydrolysis or oxidation steps to introduce the carboxylic acid moiety. Yields (reported 45–70% in analogous compounds) depend on stoichiometric ratios and catalyst loading .
Q. Which spectroscopic and analytical techniques are critical for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms proton environments and aromaticity. For example, downfield shifts (~δ 12–14 ppm) indicate the carboxylic acid proton .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ for C₁₁H₉N₂O₃: theoretical 217.06) .
- Infrared Spectroscopy (IR) : Stretching bands at ~1700 cm⁻¹ (C=O) and ~2500–3500 cm⁻¹ (-COOH) confirm functional groups .
- X-ray Crystallography : Resolves dihydropyridazine ring conformation and hydrogen-bonding networks (if crystalline) .
Q. How can researchers determine the compound’s physicochemical stability under varying conditions?
Methodological Answer:
- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., stability up to 200°C observed in similar dihydropyridazines) .
- pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 37°C for 24 hrs) with HPLC monitoring. Carboxylic acid groups may hydrolyze under strong bases .
Advanced Research Questions
Q. What computational strategies predict the compound’s reactivity or interaction with biological targets?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carbonyl group at position 3 is a likely site for nucleophilic attack .
- Molecular Docking : Simulate binding to enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina. Focus on hydrogen bonding with the carboxylic acid moiety and π-π stacking with the phenyl group .
Q. How can contradictory reports on biological activity be resolved?
Methodological Answer:
- Standardized Assays : Replicate studies using uniform protocols (e.g., MIC for antimicrobial activity; IC₅₀ in cancer cell lines) to minimize variability .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence results .
- Target-Specific Studies : Validate mechanisms via knock-out models (e.g., CRISPR-edited enzymes) to isolate the compound’s direct effects .
Q. What strategies elucidate the compound’s reaction mechanisms in catalytic or biological systems?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Replace hydrogen with deuterium at reactive sites (e.g., α-carbon to carbonyl) to probe rate-determining steps .
- Trapping Intermediates : Use cryogenic conditions or quenching agents (e.g., TEMPO) to isolate and characterize transient species via ESR or MS .
Q. How can researchers optimize the compound’s solubility and bioavailability for pharmacological studies?
Methodological Answer:
- Salt Formation : React with sodium or ammonium hydroxide to improve aqueous solubility (e.g., sodium carboxylate salts) .
- Co-crystallization : Screen with co-formers (e.g., nicotinamide) to enhance dissolution rates .
- Lipid-Based Formulations : Encapsulate in liposomes or micelles for in vivo delivery, monitoring stability via dynamic light scattering (DLS) .
Data Contradiction Analysis
Q. How should discrepancies in reported spectroscopic data (e.g., NMR shifts) be addressed?
Methodological Answer:
- Solvent Calibration : Ensure deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) are consistent, as polarity affects chemical shifts .
- Paramagnetic Impurities : Use chelating agents (e.g., EDTA) to remove metal contaminants that broaden peaks .
Q. What experimental designs mitigate batch-to-batch variability in synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial designs to optimize parameters (e.g., temperature, catalyst loading) and identify critical factors .
- In-line Analytics : Use PAT tools (e.g., FTIR probes) for real-time monitoring of reaction progress .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
